molecular formula C9H11NO3 B1282816 2-Methoxy-1,3-dimethyl-4-nitrobenzene CAS No. 50536-74-8

2-Methoxy-1,3-dimethyl-4-nitrobenzene

Cat. No.: B1282816
CAS No.: 50536-74-8
M. Wt: 181.19 g/mol
InChI Key: YYYBGZOTNZNBRB-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-dimethyl-4-nitrobenzene is an aromatic compound with the molecular formula C₉H₁₁NO₃. It is characterized by the presence of a methoxy group (-OCH₃), two methyl groups (-CH₃), and a nitro group (-NO₂) attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Scientific Research Applications

2-Methoxy-1,3-dimethyl-4-nitrobenzene is used in scientific research for:

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigating its potential as a precursor for drug development.

    Material Science:

    Environmental Chemistry: Understanding its behavior and transformation in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1,3-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 2-methoxy-1,3-dimethylbenzene (also known as 2,6-dimethylanisole) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes careful control of temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can lead to the replacement of the methoxy group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

    Reduction: 2-Methoxy-1,3-dimethyl-4-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3-dimethyl-4-nitrobenzene in chemical reactions involves electrophilic aromatic substitution. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution. the methoxy group is an electron-donating group, which activates the ring towards electrophilic substitution. The interplay between these groups influences the reactivity and orientation of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1,3-dimethylbenzene: Lacks the nitro group, making it more reactive towards electrophilic substitution.

    2-Methoxy-4-nitrotoluene: Similar structure but with different positioning of the methyl group, affecting its reactivity and properties.

    1,3-Dimethyl-4-nitrobenzene: Lacks the methoxy group, making it less reactive towards nucleophilic substitution.

Uniqueness

2-Methoxy-1,3-dimethyl-4-nitrobenzene is unique due to the presence of both electron-donating and electron-withdrawing groups on the benzene ring. This combination allows for a diverse range of chemical reactions and makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-methoxy-1,3-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYBGZOTNZNBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543025
Record name 2-Methoxy-1,3-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50536-74-8
Record name 2-Methoxy-1,3-dimethyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50536-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-1,3-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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